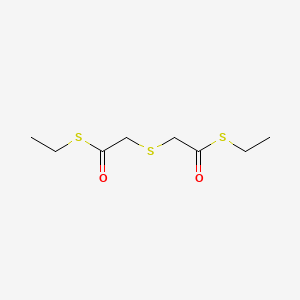
S,S'-Diethyl 2,2'-sulfanediyldiethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S,S’-Diethyl 2,2’-sulfanediyldiethanethioate: is an organic compound with the molecular formula C8H14O2S3 It is characterized by the presence of sulfur atoms and ethyl groups, making it a thioether derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S,S’-Diethyl 2,2’-sulfanediyldiethanethioate typically involves the reaction of diethyl sulfide with ethylene oxide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the sulfur atom attacks the ethylene oxide, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of S,S’-Diethyl 2,2’-sulfanediyldiethanethioate can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S,S’-Diethyl 2,2’-sulfanediyldiethanethioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to yield thiols and other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reactions often involve alkyl halides and other electrophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and related sulfur compounds.
Substitution: Various substituted thioethers.
Scientific Research Applications
Chemistry: S,S’-Diethyl 2,2’-sulfanediyldiethanethioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It serves as a building block for more complex molecules.
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity and as a probe for investigating sulfur metabolism in cells.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, S,S’-Diethyl 2,2’-sulfanediyldiethanethioate is used in the production of specialty chemicals, including additives for lubricants and polymers.
Mechanism of Action
The mechanism by which S,S’-Diethyl 2,2’-sulfanediyldiethanethioate exerts its effects involves the interaction of its sulfur atoms with various molecular targets. These interactions can lead to the modulation of enzyme activity, alteration of redox states, and the formation of reactive sulfur species. The compound’s ability to undergo oxidation and reduction reactions plays a crucial role in its biological and chemical activities.
Comparison with Similar Compounds
Diethyl sulfide: A simpler thioether with similar sulfur-containing functional groups.
Dimethyl sulfoxide (DMSO): An oxidized form of a thioether, widely used as a solvent and in biological studies.
Diethyl disulfide: Contains a disulfide bond, offering different reactivity compared to S,S’-Diethyl 2,2’-sulfanediyldiethanethioate.
Uniqueness: S,S’-Diethyl 2,2’-sulfanediyldiethanethioate is unique due to its specific arrangement of sulfur and ethyl groups, which confer distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
89880-18-2 |
|---|---|
Molecular Formula |
C8H14O2S3 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
S-ethyl 2-(2-ethylsulfanyl-2-oxoethyl)sulfanylethanethioate |
InChI |
InChI=1S/C8H14O2S3/c1-3-12-7(9)5-11-6-8(10)13-4-2/h3-6H2,1-2H3 |
InChI Key |
JOPUCYBVZNHMFV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)CSCC(=O)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















